N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide

Catalog No.
S3058928
CAS No.
946234-03-3
M.F
C17H22N4O2
M. Wt
314.389
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)pheny...

CAS Number

946234-03-3

Product Name

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide

IUPAC Name

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2-methylpropanamide

Molecular Formula

C17H22N4O2

Molecular Weight

314.389

InChI

InChI=1S/C17H22N4O2/c1-5-23-16-10-15(18-12(4)19-16)20-13-6-8-14(9-7-13)21-17(22)11(2)3/h6-11H,5H2,1-4H3,(H,21,22)(H,18,19,20)

InChI Key

MPNNVXHQDLBQFI-UHFFFAOYSA-N

SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C(C)C)C

Solubility

not available
Emibetuzumab is a monoclonal antibody that targets HGF (hepatocyte growth factor) and c-MET (mesenchymal-epithelial transition factor). These proteins are involved in the progression and invasion of various types of cancer, making emibetuzumab a potential therapy for cancer patients. The development of emibetuzumab is ongoing, with several phases of clinical trials being conducted to assess its safety and efficacy.
Emibetuzumab is a large protein, with a molecular weight of approximately 150 kDa. It has a pI of 7.5 and a half-life of approximately 19.5 days. Emibetuzumab is soluble in water and is stable under physiological conditions.
Emibetuzumab is produced using recombinant DNA technology, in which the gene encoding the antibody is inserted into a host cell, which then produces the protein. The protein is then purified from the host cell culture using various chromatography techniques. The purity and identity of emibetuzumab can be confirmed using various analytical methods, including SDS-PAGE, ELISA, and mass spectrometry.
Emibetuzumab can be analyzed using various methods, including SDS-PAGE, ELISA, and mass spectrometry. SDS-PAGE is used to confirm the identity and purity of the protein. ELISA can be used to detect the binding of emibetuzumab to its target proteins, HGF and c-MET. Mass spectrometry can be used to confirm the molecular weight and post-translational modifications of the protein.
Emibetuzumab has been shown to inhibit the binding of HGF to c-MET, thereby blocking downstream signaling pathways that are involved in cancer progression and invasion. Emibetuzumab has also been shown to induce apoptosis (cell death) in cancer cells that express high levels of c-MET. These biological properties make emibetuzumab a potential therapy for cancer patients.
Emibetuzumab has been shown to be well-tolerated in preclinical studies and phase I clinical trials. Common side effects include fatigue, diarrhea, and nausea. These side effects are generally mild to moderate in severity and are manageable with supportive care. Emibetuzumab has not been associated with any serious adverse events in clinical trials to date.
Emibetuzumab is currently being investigated for its potential uses in various fields of research and industry, including oncology and immunology. In oncology, emibetuzumab is being studied as a potential therapy for several types of cancer, including lung cancer, pancreatic cancer, and colorectal cancer. In immunology, emibetuzumab is being studied as a potential therapy for autoimmune diseases, such as rheumatoid arthritis and lupus.
Emibetuzumab is currently in phase II clinical trials for several types of cancer, including non-small cell lung cancer, pancreatic cancer, and colorectal cancer. These trials are aimed at evaluating the safety and efficacy of emibetuzumab in combination with chemotherapy or other targeted therapies.
Emibetuzumab has the potential to be a valuable addition to the treatment options for several types of cancer and autoimmune diseases. Its specificity for HGF and c-MET makes it a potentially safer and more effective therapy than other available options. Emibetuzumab may also have diagnostic applications, as it can be used to detect the expression of c-MET in cancer cells.
Limitations
One limitation of emibetuzumab is its potential to induce resistance in cancer cells. This is a common issue with targeted therapies, as cancer cells can develop mutations that allow them to circumvent the effects of the drug. Another limitation is the cost of the therapy, which may limit its accessibility to patients.
There are several future directions for research on emibetuzumab. One direction is to investigate its potential in combination with other targeted therapies or immunotherapies. Another direction is to investigate its potential in other types of cancer, such as breast cancer or ovarian cancer. Additionally, further research is needed to understand the mechanisms of resistance to emibetuzumab and develop strategies to overcome it. Finally, more studies are needed to fully evaluate the safety and efficacy of emibetuzumab in different patient populations.

XLogP3

3.4

Dates

Modify: 2023-08-18

Explore Compound Types